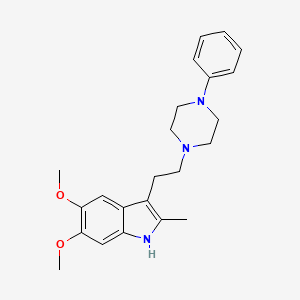
Oxypertine
Cat. No. B1678116
Key on ui cas rn:
153-87-7
M. Wt: 379.5 g/mol
InChI Key: XCWPUUGSGHNIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04089853
Procedure details


The tin and hydrochloric acid reduction of 5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indole to cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline suffers from low productivity in that it has not been possible to isolate more than 60-65% of crude product. Furthermore, this crude material is contaminated with 6-7% of trans-isomer and 1-2% of starting material. Purification by two recrystallizations is required to provide pure cis-isomer in 9% overall yield. Alternate methods of reducing the starting indole such as electrochemical-lead electrodes, diborane and sodium methoxide, and catalytic reduction with copper chromite catalyst provide from 50/50 cis/trans mixtures to 70/30 cis/trans mixtures of indoline. The stereoselectivity of the novel process of the present invention is thus completely unexpected particularly in view of the fact that ionic hydrogenation usually results in the formation of the thermodynamically more stable trans-isomer.



Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
[Sn].Cl.CO[C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][C:13]=1OC)[NH:10][C:9](C)=[C:8]2CCN1CCN(C2C=CC=CC=2)CC1.COC1C=C2C(=CC=1OC)N[C@@H](C)[C@H]2CCN1CCN(C2C=CC=CC=2)CC1.N1C2C(=CC=CC=2)C=C1.B#B.C[O-].[Na+]>[Cr]([O-])([O-])=O.[Cu+2]>[NH:10]1[C:11]2[C:7](=[CH:6][CH:5]=[CH:13][CH:12]=2)[CH2:8][CH2:9]1 |f:6.7,8.9,^3:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=C(NC2=CC1OC)C)CCN1CCN(CC1)C1=CC=CC=C1
|
Step Five
|
Name
|
cis-5,6-dimethoxy-2-methyl-3-[2-(4-phenyl-1-piperazinyl)ethyl]indoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2[C@@H]([C@@H](NC2=CC1OC)C)CCN1CCN(CC1)C1=CC=CC=C1
|
Step Six
[Compound]
|
Name
|
crude material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
starting material
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=CC2=CC=CC=C12
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B#B
|
Step Ten
|
Name
|
sodium methoxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate more than 60-65% of crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by two recrystallizations
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide pure cis-isomer in 9% overall yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

